6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxobicyclo[311]heptane-1-carbonyl chloride is a bicyclic compound characterized by its unique structure, which includes a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride can be achieved through several methods. One common approach involves the photocatalytic Minisci reaction, which introduces various functional groups at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . Another method involves the use of photocatalysis for the homolytic ring-opening of carbonyl cyclopropanes, which can then undergo cycloaddition reactions to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Alcohols, amines, and thiols.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride involves its reactivity as a carbonyl chloride. The carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical transformations, forming new bonds and creating diverse chemical structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane:
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride: Another bicyclic compound with a similar carbonyl chloride functional group.
Uniqueness
6-Oxobicyclo[311]heptane-1-carbonyl chloride is unique due to its specific bicyclic structure and the presence of the carbonyl chloride group
Properties
CAS No. |
98490-87-0 |
---|---|
Molecular Formula |
C8H9ClO2 |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
6-oxobicyclo[3.1.1]heptane-1-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO2/c9-7(11)8-3-1-2-5(4-8)6(8)10/h5H,1-4H2 |
InChI Key |
LMURSYKCDFCGEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)(C2=O)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.